2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide is a chemical compound characterized by its complex molecular structure. Its molecular formula is with a molecular weight of 365.41 g/mol. This compound is notable for its potential applications in research and pharmacology, particularly in the development of therapeutic agents.
The compound is cataloged in various chemical databases, including PubChem, which provides detailed information about its structure, properties, and potential uses in scientific research .
This compound falls under the category of heterocyclic compounds, specifically those containing both sulfur and nitrogen atoms within its structure. It is also classified as an acetamide due to the presence of the acetamide functional group.
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide can be achieved through several chemical reactions involving the appropriate precursors. The synthesis typically involves:
Technical details regarding specific reagents and conditions are often proprietary or detailed in patent literature .
The structural representation of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide can be described using its InChI and SMILES notations:
InChI=1S/C19H15N3O3S/c1-24-15-9-5-3-7-13(15)22-16(23)10-26-19-18-17(20-11-21-19)12-6-2-4-8-14(12)25-18/h2-9,11H,10H2,1H3,(H,22,23)
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
The compound's structural data indicates a complex arrangement of aromatic rings and heteroatoms that contribute to its chemical properties and potential biological activity.
The compound may participate in various chemical reactions typical for heterocycles and amides:
Technical details regarding these reactions would depend on experimental conditions and specific methodologies applied in laboratory settings.
While specific mechanisms for this compound are not extensively documented, similar compounds often exhibit biological activity through interactions with specific biological targets such as enzymes or receptors. For instance:
Data regarding the precise mechanism would typically be derived from pharmacological studies or computational modeling.
The physical properties of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide include:
Chemical properties include stability under various conditions (e.g., light, heat), reactivity with nucleophiles or electrophiles, and potential for forming complexes with metal ions or other ligands.
Relevant data can be obtained from experimental studies focusing on stability and reactivity profiles.
This compound has potential applications in several areas of scientific research:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 98914-01-3
CAS No.: 73491-34-6